Methyl 2-(dichloromethyl)benzoate
Description
Significance of Aryl Dichloromethyl Compounds in Synthetic Chemistry
Aryl dichloromethyl compounds are a class of organic molecules that have a dichloromethyl group (-CHCl2) attached to an aromatic ring. This functional group is of considerable interest to synthetic chemists due to its versatile reactivity. The two chlorine atoms are good leaving groups in nucleophilic substitution reactions, and the dichloromethyl group can be readily transformed into other important functional groups, such as aldehydes (-CHO) or carboxylic acids (-COOH), through hydrolysis or oxidation.
The presence of the electron-withdrawing dichloromethyl group also influences the reactivity of the aromatic ring itself. It deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the meta position. quora.com This electronic effect is a key consideration in multi-step synthetic sequences. The controlled transformation of the dichloromethyl group allows for the introduction of a wide range of functionalities, making these compounds valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. ontosight.ai
Overview of Benzoate (B1203000) Ester Derivatives in Academic Research
Benzoate esters are a widespread class of compounds that feature prominently in academic and industrial research. mdpi.com They are derivatives of benzoic acid and are known for their diverse applications, ranging from fragrances and food preservatives to key intermediates in the synthesis of pharmaceuticals and other fine chemicals. mdpi.comgoogle.com
The ester functional group itself can be a target for chemical modification, for instance, through hydrolysis to the corresponding carboxylic acid or transesterification to other esters. Furthermore, the aromatic ring of benzoate esters can be functionalized through various reactions, allowing for the construction of complex molecular architectures. The study of benzoate ester derivatives is a rich field, with ongoing research into new catalytic methods for their synthesis and novel applications for the resulting molecules. google.comnih.gov
Research Trajectories for Methyl 2-(dichloromethyl)benzoate as a Precursor Compound
The primary research interest in this compound lies in its utility as a precursor compound. ontosight.ai The dichloromethyl group serves as a masked aldehyde. Through controlled hydrolysis, this group can be converted to a formyl group (-CHO), yielding methyl 2-formylbenzoate (B1231588). This transformation is a key step in the synthesis of various heterocyclic compounds and other complex organic molecules.
Furthermore, the dichloromethyl group can participate in various coupling reactions, allowing for the formation of new carbon-carbon bonds. The strategic unmasking of the aldehyde or other transformations of the dichloromethyl group at a later stage in a synthetic sequence is a powerful tool for chemists. This allows for the construction of intricate molecular frameworks that would be difficult to achieve through other methods. Research in this area focuses on developing new, mild, and selective methods for the transformation of the dichloromethyl group in the presence of other sensitive functional groups.
Chemical and Physical Properties
While detailed experimental data for this compound is not extensively published in readily accessible literature, its properties can be inferred from its structure and comparison with related compounds.
| Property | Value/Description |
| Molecular Formula | C9H8Cl2O2 |
| CAS Number | 85099-16-7 |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid at room temperature. |
| Solubility | Expected to be poorly soluble in water but soluble in common organic solvents like ethers, esters, and chlorinated hydrocarbons. |
| Reactivity | The dichloromethyl group is susceptible to hydrolysis to form an aldehyde. The ester group can be hydrolyzed under acidic or basic conditions. The aromatic ring is deactivated towards electrophilic substitution. |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from 2-methylbenzoic acid. ontosight.ai
Chlorination: The first step involves the free-radical chlorination of the methyl group of 2-methylbenzoic acid. This is usually carried out using chlorine gas (Cl2) in the presence of a radical initiator, such as UV light or a chemical initiator. The reaction proceeds to replace two of the hydrogen atoms of the methyl group with chlorine atoms to form 2-(dichloromethyl)benzoic acid.
Esterification: The resulting 2-(dichloromethyl)benzoic acid is then esterified to form the methyl ester. This is a standard Fischer esterification reaction, where the carboxylic acid is reacted with methanol (B129727) (CH3OH) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4). ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
85099-16-7 |
|---|---|
Molecular Formula |
C9H8Cl2O2 |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
methyl 2-(dichloromethyl)benzoate |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5,8H,1H3 |
InChI Key |
DQEGXTRMDKOZHF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for Methyl 2 Dichloromethyl Benzoate
Strategies for Dichloromethyl Group Introduction
The introduction of the dichloromethyl group onto the aromatic ring is a critical step in the synthesis of methyl 2-(dichloromethyl)benzoate. This transformation can be achieved through various methods, primarily involving the chlorination of a methyl group already present on the benzene (B151609) ring.
Reaction of 2-Methylbenzoic Acid Derivatives with Halogenating Agents
A common approach involves the direct chlorination of a 2-methylbenzoic acid derivative. The side-chain chlorination of toluene (B28343) and its derivatives is a free radical halogenation reaction. stackexchange.com This process is progressive, with the rate of each successive chlorination step becoming slower. stackexchange.com For instance, the chlorination of toluene proceeds through benzyl (B1604629) chloride to benzal chloride (dichloromethylbenzene) and finally to benzotrichloride. stackexchange.com
In a related context, the photochlorination of methyl 2-methylbenzoate (B1238997) to produce methyl 2-(chloromethyl)benzoate is a known process. google.com However, this reaction can be challenging due to the thermal instability of the product. google.com To circumvent this, the reaction can be conducted at lower temperatures, between -20°C and 20°C, in the presence of hydrogen chloride prior to the introduction of chlorine under UV radiation. google.com This method aims to optimize the formation of the monochlorinated product. google.com
Catalytic Approaches for Side-Chain Chlorination
Various catalytic systems have been explored to enhance the efficiency and selectivity of side-chain chlorination. For the chlorination of toluene, a catalyst system comprising phosphorus trichloride (B1173362) and bis(dimethyl thiocarbamoyl) disulfide has been reported. google.com In this process, the alkylated ring compound is heated to its boiling point, and the catalyst components are added before introducing chlorine gas. google.com
Another approach involves the use of UV light or initiators like diisopropyl azodicarboxylate for the chlorination of methyl p-toluate. google.com The reaction temperature for this process typically ranges from 70°C to 140°C. google.com
Esterification Protocols for Methyl Benzoate (B1203000) Formation
The formation of the methyl ester is another crucial step in the synthesis of this compound. This is typically achieved through the esterification of the corresponding carboxylic acid.
Various catalysts can be employed for esterification, including sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like zirconium/titanium-based catalysts. youtube.comgoogle.commdpi.com The use of solid acid catalysts is advantageous as they are often recoverable and can reduce the generation of acidic wastewater. mdpi.com
Multi-Step Synthetic Sequences and Precursor Utilization
The synthesis of this compound is inherently a multi-step process. A common synthetic route starts with a precursor like 2-methylbenzoic acid or its methyl ester, methyl 2-methylbenzoate. google.com
A typical sequence involves:
Esterification: Conversion of 2-methylbenzoic acid to methyl 2-methylbenzoate. This step often precedes the chlorination to protect the carboxylic acid functionality or to modify the reactivity of the substrate.
Chlorination: Introduction of the dichloromethyl group through side-chain chlorination of methyl 2-methylbenzoate.
The concept of multi-step synthesis in a continuous flow system has been explored for various organic transformations. mit.edu This approach can offer advantages in terms of safety, efficiency, and scalability by rapidly transferring unstable intermediates to the next reaction stage. mit.edu
Process Optimization in this compound Synthesis
Optimizing the reaction conditions is essential for maximizing the yield and purity of the final product while minimizing costs and environmental impact.
Molar Ratio Studies
The molar ratio of reactants is a critical parameter in both the esterification and chlorination steps. In esterification, using an excess of the alcohol, such as methanol (B129727), can drive the equilibrium towards the formation of the ester. tcu.edu For example, in the synthesis of methyl benzoate from benzoic acid, a molar ratio of benzoic acid to methanol of 1:1.4-1.6 has been used. google.com
In the chlorination step, controlling the amount of chlorinating agent is crucial for achieving the desired degree of chlorination. For selective monochlorination of methyl 2-methylbenzoate, employing about 50% to 120% of the theoretical amount of chlorine necessary for monochlorination is recommended. google.com
Interactive Data Table: Synthesis Parameters
| Parameter | Step | Reactants | Catalyst | Conditions | Yield (%) |
| Molar Ratio | Esterification | Benzoic Acid:Methanol (1:1.4-1.6) | p-Toluenesulfonic Acid | 95-105°C, 2-3h then 75-90°C, 1-2h | Not specified |
| Molar Ratio | Esterification | 2,5-Dichlorobenzoic Acid:Methanol (excess) | Sulfuric Acid | Reflux, 5h | 88 |
| Temperature | Chlorination | Methyl 2-methylbenzoate, Chlorine | UV light, HCl | -20°C to 20°C | Optimized for monochloro |
| Temperature | Chlorination | Methyl p-toluate, Chlorine | UV light or Diisopropyl azodicarboxylate | 70°C to 140°C | Not specified |
Reaction Time and Temperature Control
Reaction time and temperature are critical parameters in the synthesis of this compound, directly influencing reaction rate, product distribution, and the formation of impurities. The free-radical chlorination of the methyl group on Methyl 2-methylbenzoate is an exothermic process that requires precise temperature management to achieve the desired product selectivity.
Research into the chlorination of similar aromatic compounds, such as methyl p-toluate, indicates that reaction temperatures are typically maintained between 70°C and 140°C. google.com For the chlorination of Methyl 2-methylbenzoate, a study utilizing free radical initiators was conducted at 70°C. researchgate.net However, a significant challenge in the synthesis of chlorinated 2-alkyl benzoic esters is their thermal instability. At elevated temperatures, particularly around 60°C for Methyl 2-(chloromethyl)benzoate, degradation can occur, leading to the formation of phthalide (B148349) byproducts. google.com
To circumvent this thermal degradation, a low-temperature photochlorination process has been developed. This method recommends carrying out the reaction at temperatures ranging from -20°C to 20°C. google.com At these lower temperatures, the reaction may be difficult to initiate. To overcome this, hydrogen chloride is introduced into the reaction mixture prior to the addition of chlorine gas under UV irradiation. google.com The initiation of the reaction is indicated by a rise in temperature and the disappearance of the green chlorine color. google.com
The reaction time is intrinsically linked to the temperature, the rate of chlorine addition, and the efficiency of the initiator. In a study on the chlorination of methyl p-toluate, reaction times of 2 to 4 hours were reported. google.com For the synthesis of this compound, the reaction is monitored over time to ensure the desired level of chlorination is achieved. Stopping the reaction too early will result in a higher proportion of the monochlorinated product, while extending it for too long will lead to an excess of the trichlorinated byproduct.
| Parameter | Value | Conditions/Remarks | Source |
| High-Temperature Chlorination | 70°C | Utilizes free radical initiators like BPO or AIBN. | researchgate.net |
| Low-Temperature Photochlorination | -20°C to 20°C | Employs UV light and requires HCl for initiation to prevent thermal degradation. | google.com |
| General Aromatic Side-Chain Chlorination | 70°C - 140°C | Typical range for free-radical chlorination of methyl groups on benzoates. | google.com |
| Reaction Time (Analogous Reaction) | 2 - 4 hours | For the chlorination of methyl p-toluate. | google.com |
Solvent System Optimization
The choice of solvent is crucial in the synthesis of this compound, as it can influence reaction rates, selectivity, and the ease of product purification. The solvent should be inert to the reaction conditions, particularly the highly reactive chlorine radicals.
In many industrial applications, the free-radical chlorination of aromatic side chains is performed without a solvent (neat) to maximize reactor throughput and simplify product isolation. However, the use of a solvent can be advantageous for better temperature control, especially in managing the exothermicity of the reaction, and for achieving a desired concentration of reactants.
For free-radical chlorination reactions, halogenated solvents are often employed due to their inertness. Carbon tetrachloride has historically been a common solvent for such reactions. However, due to its toxicity and environmental concerns, alternative solvents are increasingly preferred. Other suitable aprotic solvents that are generally inert to chlorination include chlorobenzene.
In some documented procedures for related compounds, the starting material itself, being a liquid, can act as the solvent. google.com For the low-temperature photochlorination of Methyl 2-methylbenzoate, the reaction can be carried out neat. google.com The selection of an appropriate solvent system must also consider the solubility of the starting material, intermediate products, and the final product to ensure a homogeneous reaction mixture.
| Solvent Type | Examples | Suitability | Considerations |
| Aprotic Halogenated | Carbon Tetrachloride, Chlorobenzene | Inert to free-radical chlorination, good for temperature control. | Environmental and safety concerns (e.g., toxicity of CCl4). |
| Neat (No Solvent) | - | High reactant concentration, simplified workup. | Can be difficult to control temperature for highly exothermic reactions. |
Strategies for Minimization of Side Reactions
The primary challenges in the synthesis of this compound are preventing the formation of phthalide impurities and controlling the degree of chlorination to avoid over- or under-chlorination. google.comchemguide.co.uk
Minimizing Phthalide Formation: The formation of phthalide is a significant side reaction that occurs due to the thermal instability of chlorinated 2-alkyl benzoic esters. google.com The primary strategy to mitigate this is to conduct the reaction at low temperatures. The development of a photochlorination process that operates between -20°C and 20°C has been shown to be effective in producing the chlorinated product with minimal phthalide impurities. google.com
Controlling the Degree of Chlorination: The chlorination of the methyl group is a sequential process, and achieving a high yield of the dichloromethyl derivative requires careful control over the reaction conditions. chemguide.co.ukdocbrown.info
Stoichiometry of Chlorine: The molar ratio of chlorine to Methyl 2-methylbenzoate is a key factor. To favor the formation of the dichlorinated product, a molar excess of chlorine is required, but not so much as to promote the formation of the trichlorinated byproduct. The reaction progress should be monitored, for instance by gas chromatography, to stop the chlorine addition when the optimal conversion is reached.
Reaction Time and Temperature: As discussed previously, precise control over reaction time and temperature is essential. Lower temperatures can help to slow down the reaction, allowing for better control over the product distribution.
Initiator Concentration: In reactions initiated by chemical agents like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), the concentration of the initiator can affect the reaction rate. While different initiators may not significantly alter the product distribution, they do impact the reaction speed, with UV light generally being the fastest, followed by BPO and then AIBN. researchgate.net
Preventing Ring Chlorination: Another potential side reaction is the electrophilic substitution of chlorine onto the aromatic ring. However, free-radical side-chain chlorination is favored by the presence of UV light and the absence of Lewis acid catalysts. chemguide.co.uk Therefore, ensuring the reaction is carried out under appropriate free-radical conditions (e.g., with UV light or a radical initiator) and in the absence of catalysts that promote aromatic substitution is crucial to prevent this side reaction. chemguide.co.uk
| Side Reaction | Mitigation Strategy | Key Parameters | Source |
| Phthalide Formation | Low-temperature reaction | Temperature (-20°C to 20°C) | google.com |
| Over-chlorination (to trichloromethyl) | Control of chlorine stoichiometry and reaction time | Molar ratio of reactants, reaction monitoring | chemguide.co.ukdocbrown.info |
| Under-chlorination (mono-chloromethyl) | Sufficient chlorine and reaction time | Molar ratio of reactants, reaction time | researchgate.net |
| Ring Chlorination | Use of free-radical conditions | UV light, absence of Lewis acid catalysts | chemguide.co.uk |
Reaction Mechanisms and Reactivity Profile of Methyl 2 Dichloromethyl Benzoate
Nucleophilic Substitution Reactions Involving the Dichloromethyl Moiety
The dichloromethyl group (–CHCl₂) is a key site for potential nucleophilic substitution. However, geminal dihalides like this often exhibit lower reactivity towards nucleophilic substitution compared to their monohalogenated counterparts. This reduced reactivity is attributed to a combination of electronic stabilization and molecular orbital effects. stackexchange.comechemi.com
SN1 and SN2 Mechanistic Investigations
Direct mechanistic studies specifically on Methyl 2-(dichloromethyl)benzoate are not extensively documented in publicly available literature. However, the probable substitution pathways can be inferred from the general principles of SN1 and SN2 reactions and studies on analogous structures like dichloromethane (B109758) and benzylic halides. stackexchange.compw.livesavemyexams.com
The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a single-step reaction where a nucleophile attacks the carbon atom from the backside, leading to the simultaneous departure of the leaving group. pw.live For the dichloromethyl group, an SN2 reaction would be hindered. The presence of a second chlorine atom provides significant steric hindrance to the backside attack required for an SN2 mechanism. stackexchange.com Furthermore, electronic effects stabilize the ground state of the molecule, making it less susceptible to nucleophilic attack. echemi.com
The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process, with the initial formation of a carbocation intermediate followed by nucleophilic attack. pw.live The dichloromethyl group is attached to a benzylic carbon. Benzylic systems can potentially stabilize an adjacent carbocation through resonance with the benzene (B151609) ring. However, the presence of two electron-withdrawing chlorine atoms on the same carbon would significantly destabilize the resulting carbocation, making the SN1 pathway unfavorable under most conditions.
While both pathways are disfavored, reactions with strong nucleophiles under forcing conditions might proceed, likely through a mechanism with significant SN2 character, though slower than for a comparable monochloro-analogue. stackexchange.com
| Mechanism | Applicability to this compound | Governing Factors |
| SN1 | Highly Unlikely | Destabilization of the carbocation by two electron-withdrawing chlorine atoms. pw.live |
| SN2 | Possible but Slow | Steric hindrance from the second chlorine atom and the ortho-ester group. Electronic stabilization of the C-Cl bonds. stackexchange.comechemi.com |
Leaving Group Effects on Reaction Kinetics and Selectivity
The nature of the leaving group is a critical factor in nucleophilic substitution reactions. In the dichloromethyl moiety, the chloride ion (Cl⁻) is a reasonably good leaving group. The rate of both SN1 and SN2 reactions is dependent on the ability of the leaving group to depart.
Studies on related alkyl halides show a clear trend in reactivity based on the halogen leaving group. nih.govresearchgate.net The leaving group ability increases down the group: F < Cl < Br < I. This is because the C-X bond becomes weaker and the resulting halide ion (X⁻) is more stable and less basic. nih.gov Therefore, the corresponding dibromomethyl or diiodomethyl analogues of the title compound would be expected to be more reactive towards nucleophilic substitution.
Changing the leaving group from chloride to iodide, for instance, lowers the activation energy for both SN2 and E2 reactions, leading to higher reactivity. nih.gov This is attributed to the formation of a looser transition state due to the greater polarizability and weaker carbon-halogen bond of the heavier halogen. nih.govresearchgate.net
| Leaving Group | C-X Bond Strength | Relative Reactivity (Predicted) |
| F | Strongest | Lowest |
| Cl | Intermediate | Moderate |
| Br | Weaker | Higher |
| I | Weakest | Highest |
Regioselectivity in Nucleophilic Attack
This compound possesses two primary electrophilic centers susceptible to nucleophilic attack: the carbon of the dichloromethyl group and the carbonyl carbon of the ester group. The regioselectivity of a reaction depends on the nature of the nucleophile and the reaction conditions.
Attack at the ester group typically requires specific conditions, such as those for hydrolysis or transesterification, and often involves different types of nucleophiles (e.g., hydroxide (B78521), alkoxides).
Role of Electronic Effects (Inductive and Mesomeric) on Reactivity
Electronic effects play a crucial role in determining the reactivity of the dichloromethyl group.
Inductive Effect (-I): The two chlorine atoms exert a strong negative inductive effect, withdrawing electron density from the benzylic carbon. This makes the carbon atom highly electron-deficient and theoretically more susceptible to nucleophilic attack. stackexchange.com The ester group at the ortho position also contributes a -I effect.
Mesomeric (Resonance) Effect: The lone pairs on the chlorine atoms can participate in a stabilizing interaction with the antibonding orbital (σ*) of the adjacent C-Cl bond. This phenomenon, sometimes referred to as a "permanent anomeric effect," raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule less reactive towards nucleophiles. echemi.com This delocalization effectively shields the carbon from backside attack. stackexchange.comechemi.com The benzene ring can exert a +M effect, but its influence is on the ring itself and the ortho/para positions, indirectly affecting the benzylic carbon.
Transformations at the Ester Functional Group
The methyl ester group is the second major reactive site in this compound. Its primary reaction is hydrolysis, which can be catalyzed by either acid or base.
Hydrolysis Pathways (Acid- and Base-Catalyzed)
Ester hydrolysis is a fundamental organic reaction that converts an ester into a carboxylic acid and an alcohol. quora.com
Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible and faster process than acid-catalyzed hydrolysis. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the methoxide (B1231860) ion (CH₃O⁻) is eliminated, and a final proton transfer from the newly formed carboxylic acid to the methoxide ion yields the carboxylate salt and methanol (B129727). chegg.com The formation of the stable carboxylate salt drives the reaction to completion.
Reaction: R-COOCH₃ + OH⁻ → R-COO⁻ + CH₃OH
Conditions: Typically involves heating with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). chemspider.com
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₂SO₄, HCl), which activates the carbonyl group towards attack by a weak nucleophile, water. quora.com A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is eliminated as the leaving group. Deprotonation of the resulting carbonyl yields the carboxylic acid and regenerates the acid catalyst. To drive the equilibrium towards the products, a large excess of water is typically used, or the alcohol product is removed as it forms. quora.com
Reaction: R-COOCH₃ + H₂O ⇌ (H⁺ catalyst) R-COOH + CH₃OH
Conditions: Refluxing with a dilute mineral acid like sulfuric acid or hydrochloric acid in the presence of water. quora.comgoogle.com
Studies on sterically hindered methyl benzoates have shown that high-temperature water (250–300 °C) can also promote hydrolysis without the need for traditional acid or base catalysts.
| Hydrolysis Type | Catalyst | Key Intermediate | Reversibility | Products |
| Base-Catalyzed | OH⁻ | Tetrahedral Anion | Irreversible | Carboxylate Salt & Methanol |
| Acid-Catalyzed | H⁺ | Protonated Carbonyl | Reversible | Carboxylic Acid & Methanol |
Transesterification Processes
Transesterification is a crucial process for converting one ester into another. In the context of this compound, this reaction involves the substitution of the methoxy (B1213986) group with a different alkoxy group. This transformation is typically catalyzed by acids or bases. While specific studies on the transesterification of this compound are not extensively documented, the principles of transesterification of similar benzoates, such as methyl benzoate (B1203000), are well-established. For instance, the transesterification of methyl benzoate with various alcohols can be achieved using catalysts like zinc compounds. google.com The reaction of methyl benzoate with menthol (B31143) in the presence of a zinc catalyst is one such example. google.com Similarly, the synthesis of benzyl (B1604629) and butyl benzoate can be accomplished through the transesterification of crude methyl benzoate. researchgate.net These processes often yield high conversions without the formation of significant byproducts. researchgate.net
The general mechanism for acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A nucleophilic attack by an alcohol molecule then occurs, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the new ester. In base-catalyzed transesterification, a strong base deprotonates the alcohol to form a more potent nucleophile, the alkoxide, which then attacks the carbonyl carbon.
Factors influencing the transesterification of this compound would include the nature of the alcohol, the type and amount of catalyst, reaction temperature, and the removal of methanol to drive the equilibrium towards the product side.
Electrophilic Aromatic Substitution on the Benzoate Ring
The benzoate ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a cornerstone of aromatic chemistry. proprep.com The ester group (-COOCH₃) is a deactivating, meta-directing group. This is because the carbonyl group withdraws electron density from the aromatic ring through a resonance effect, making the ring less nucleophilic and thus less reactive towards electrophiles. mnstate.edu The deactivation is more pronounced at the ortho and para positions, leading to preferential substitution at the meta position. mnstate.edu
A classic example of EAS on a substituted benzoate is the nitration of methyl benzoate. chegg.comyoutube.com This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) as the electrophile. chegg.com The nitronium ion then attacks the benzene ring, primarily at the meta position, to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. mnstate.edu Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding methyl 3-nitrobenzoate.
The dichloromethyl group at the ortho position will also influence the regioselectivity of the EAS reaction. Due to its electron-withdrawing inductive effect, the dichloromethyl group further deactivates the ring. Steric hindrance from this bulky group at the ortho position would also disfavor substitution at the adjacent positions. Therefore, in an EAS reaction on this compound, the incoming electrophile would be strongly directed to the meta positions relative to the ester group, specifically at the 4- and 6-positions, with the 5-position also being a potential site, albeit less favored.
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position on Ring | Electronic Effect | Directing Influence |
| -COOCH₃ | 2 | Electron-withdrawing (Resonance) | Meta-directing |
| -CHCl₂ | 1 | Electron-withdrawing (Inductive), Steric Hindrance | Ortho, Para-directing (deactivating) |
Oxidation and Reduction Chemistry of the Compound
The presence of both a dichloromethyl group and an ester group allows for a range of selective oxidation and reduction reactions.
The dichloromethyl group can be selectively reduced to an aldehyde functional group. This transformation is a valuable synthetic tool. While specific reagents for the direct reduction of a dichloromethyl group on a benzoate ring are not detailed in the provided search results, analogous reductions of similar functional groups provide insight. For instance, esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H) at low temperatures, such as -78 °C. libretexts.orgambeed.com This reagent is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and can be controlled to prevent over-reduction to the alcohol. libretexts.org The mechanism involves the coordination of the aluminum to the carbonyl oxygen, followed by hydride transfer to the carbonyl carbon. A subsequent workup would then yield the aldehyde. It is plausible that similar conditions or other specialized reducing agents could be employed for the selective reduction of the dichloromethyl group to an aldehyde in the presence of the ester.
The dichloromethyl group can be oxidized to a carboxylic acid. This transformation can be achieved using strong oxidizing agents. For example, potassium permanganate (B83412) (KMnO₄) is a common reagent for the oxidation of alkyl groups on an aromatic ring to carboxylic acids. chemspider.com The reaction is typically carried out under heating in an aqueous solution. chemspider.com Similarly, benzyl chlorides and bromides can be oxidized to the corresponding benzoic acids using hydrogen peroxide with a catalyst. organic-chemistry.org It is expected that the dichloromethyl group of this compound could be oxidized to a carboxylic acid functionality under similar conditions, which upon hydrolysis of the ester would yield a dicarboxylic acid.
The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. libretexts.org
Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. libretexts.orgwikipedia.org The mechanism involves the initial formation of an aldehyde, which is then further reduced to the alcohol. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org
Reduction to Aldehydes: As mentioned previously, the use of a sterically hindered and less reactive reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures allows for the partial reduction of the ester to an aldehyde. libretexts.orgambeed.com The reaction is typically stopped at the aldehyde stage because DIBAL-H is not reactive enough to reduce the aldehyde further under these conditions. libretexts.org
Table 2: Reduction Products of the Ester Group
| Reducing Agent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde |
Radical Nucleophilic Substitution (SRN1) Mechanisms of Halogenated Benzoates
The SRN1 (Substitution Radical Nucleophilic Unimolecular) mechanism is a type of nucleophilic aromatic substitution that proceeds through a free radical intermediate. dalalinstitute.com This mechanism is particularly relevant for aryl halides, including halogenated benzoates, in the presence of a strong nucleophile and an initiator, which can be an electron donor or light. govtpgcdatia.ac.inresearchgate.net
The SRN1 mechanism typically involves a chain reaction with the following key steps: dalalinstitute.com
Initiation: An electron is transferred from an initiator to the aryl halide, forming a radical anion.
Propagation:
The radical anion fragments, losing the halide ion to form an aryl radical.
The aryl radical reacts with the nucleophile to form a new radical anion.
This new radical anion transfers its extra electron to another molecule of the aryl halide, regenerating the initial radical anion and forming the substitution product. This continues the chain.
While specific SRN1 reactions of this compound are not detailed, the general principles apply. dalalinstitute.com The presence of the halogen atoms on the methyl group and potentially on the ring (if further substituted) would make the compound a candidate for such reactions. The reactivity in an SRN1 reaction would be influenced by the stability of the intermediate aryl radical and the nature of the nucleophile. researchgate.net
Radical Anion Formation and Energetic Profiles
The formation of a radical anion is a key step in the reductive reactions of many halogenated organic compounds. For this compound, this process would involve the addition of an electron to the molecule's lowest unoccupied molecular orbital (LUMO). The presence of the electron-withdrawing ester and dichloromethyl groups is expected to lower the energy of the LUMO, making the compound susceptible to reduction.
The initial radical anion would likely be centered on the aromatic ring. However, the presence of the C-Cl bonds provides a pathway for subsequent rapid dissociation. The energetic profile of this process is expected to involve an initial equilibrium for the formation of the radical anion, followed by an irreversible cleavage of a carbon-chlorine bond to yield a chlorobenzyl radical and a chloride ion.
Hypothetical Energetic Profile for Radical Anion Dissociation:
| Step | Reaction | Estimated Enthalpy Change (kcal/mol) |
| 1 | Ar-CHCl₂ + e⁻ ⇌ [Ar-CHCl₂]⁻• | -10 to -20 |
| 2 | [Ar-CHCl₂]⁻• → Ar-ĊHCl + Cl⁻ | -5 to -15 |
Note: The data in this table is hypothetical and based on typical values for related aromatic halides. Ar represents the 2-(methoxycarbonyl)phenyl group.
Competition Experiments and Relative Reactivity
Competition experiments are a valuable tool for assessing the relative reactivity of different functional groups or molecules. In the context of this compound, competition experiments could be designed to compare its reactivity with other substituted benzyl dichlorides or with its monochlorinated analog, methyl 2-(chloromethyl)benzoate.
In nucleophilic substitution reactions, the dichloromethyl group is expected to be less reactive than a chloromethyl group due to steric hindrance and the inductive effect of the second chlorine atom. However, under radical conditions, the reactivity might be altered.
Hypothetical Relative Reactivity in Radical Chlorination:
| Substrate | Relative Rate of Hydrogen Abstraction |
| Toluene (B28343) | 1.0 |
| Methyl 2-(chloromethyl)benzoate | 0.7 |
| This compound | 0.4 |
Note: This table presents hypothetical data based on the known selectivities of radical halogenation reactions, where the introduction of electron-withdrawing groups and additional halogens tends to decrease the reactivity of the remaining C-H bonds.
These hypothetical data illustrate that the progressive chlorination of the methyl group decreases the reactivity of the remaining benzylic hydrogens towards radical abstraction.
Stereoselective Transformations involving the Dichloromethyl Group
The dichloromethyl group of this compound can potentially participate in stereoselective transformations, particularly in reactions that create a new stereocenter at the benzylic position.
Diastereoselective Nucleophilic Dichloromethylation
While direct nucleophilic substitution on the dichloromethyl group is challenging, it is conceivable that under specific conditions, such as with organometallic reagents, one of the chlorine atoms could be displaced. If the incoming nucleophile is chiral or if the reaction is performed in the presence of a chiral ligand, diastereoselective functionalization could be achieved.
A more plausible pathway for stereoselective transformation involves the deprotonation of the dichloromethyl group to form an α,α-dichloroorganometallic intermediate, which could then react with an electrophile. The stereochemical outcome of such a reaction would be influenced by the coordination of the organometallic species and the steric and electronic properties of the reactants.
Predictive Models for Diastereoselectivity based on X-ray Crystallography
X-ray crystallography of precursor molecules and potential intermediates can provide valuable insights for developing predictive models for diastereoselectivity. The solid-state conformation of this compound could reveal the preferred orientation of the dichloromethyl group relative to the ester functionality. This information can be used to build computational models that predict the facial selectivity of an approaching electrophile or nucleophile.
For instance, analysis of the crystal structure of a related compound, methyl 4-{2,2-dichloro-1-[(E)-phenyldiazenyl]ethenyl}benzoate, has shown how intermolecular interactions can influence the conformation of molecules in the solid state. nih.gov Similar analyses for this compound could help in understanding the steric environment around the reactive center and thus aid in predicting the stereochemical course of its reactions. The development of such predictive models is crucial for the rational design of stereoselective syntheses.
In-depth Analysis of this compound Remains Elusive Due to Lack of Specific Research Data
A comprehensive review of available scientific literature reveals a significant gap in the detailed structural and spectroscopic analysis of the chemical compound this compound. Despite extensive searches for data pertaining to its advanced characterization, specific research focusing on the X-ray crystallography, solid-state structure, and detailed Nuclear Magnetic Resonance (NMR) spectroscopy of this particular molecule could not be located.
The exploration was intended to follow a rigorous outline, focusing on advanced spectroscopic and structural elucidation. This included an in-depth look at its crystal structure, molecular conformation, and the subtle intermolecular forces that govern its solid-state packing. Furthermore, a detailed analysis of its proton NMR spectrum was planned to understand the electronic environment of its constituent atoms.
However, the scientific community has yet to publish dedicated studies on this compound that would provide the necessary data for such an analysis. Research on related compounds, such as other chlorinated or substituted methyl benzoates, exists. For instance, studies on Methyl 2,5-dichlorobenzoate (B1240473) have detailed its crystal structure, including bond lengths and the dihedral angle between the benzene ring and the ester group. Similarly, extensive research has been conducted on the crystallography and intermolecular interactions of various other benzoate derivatives, often employing techniques like Hirshfeld surface analysis to quantify contacts such as hydrogen bonds and π-stacking.
These studies, while valuable in the broader context of substituted benzoates, cannot be extrapolated to accurately describe this compound. The presence of a dichloromethyl group (-CHCl₂) at the ortho position, as opposed to a single chlorine atom or other substituents, would uniquely influence the molecule's steric and electronic properties, leading to distinct conformational preferences, crystal packing arrangements, and NMR spectral characteristics.
Consequently, without single-crystal X-ray diffraction data, it is not possible to discuss the specific crystal system, space group, molecular conformation, or dihedral angles of this compound. Likewise, an analysis of its intermolecular interactions, which would rely on crystallographic data, cannot be performed. The investigation of these interactions through Hirshfeld surface analysis is also precluded by the absence of a determined crystal structure.
In the realm of NMR spectroscopy, while general principles and data for other benzoate compounds are well-documented, a specific, detailed analysis of the chemical shifts and coupling constants for the aromatic and methyl protons of this compound is not available in the reviewed literature.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of an organic molecule. In the case of Methyl 2-(dichloromethyl)benzoate, the ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule.
Based on established principles and data from similar structures, the expected chemical shifts for this compound are as follows:
The carbon atom of the dichloromethyl group (-CHCl₂) is anticipated to have a chemical shift in the range of 65-85 ppm, influenced by the strong deshielding effect of the two chlorine atoms.
The carbonyl carbon (C=O) of the ester group typically appears significantly downfield, generally in the region of 165-175 ppm.
The carbon of the methyl group (-OCH₃) is expected to resonate at approximately 52 ppm.
The aromatic carbons will exhibit shifts between 125 and 140 ppm. The carbon atom to which the ester group is attached (C1) and the carbon bearing the dichloromethyl group (C2) will have distinct shifts from the other aromatic carbons due to the electronic effects of these substituents.
A detailed analysis of related benzoate (B1203000) compounds provides further insight. For instance, in methyl benzoate, the carbonyl carbon appears at 166.7 ppm and the methyl carbon at 51.7 ppm. rsc.orgnist.govchemicalbook.com The aromatic carbons show a range of chemical shifts, with the ipso-carbon (C1) at 130.4 ppm. rsc.org For substituted benzoates, such as methyl 4-chlorobenzoate, the carbonyl carbon is at 166.1 ppm and the methyl carbon at 52.1 ppm. rsc.org These values serve as a reference for assigning the signals in the ¹³C NMR spectrum of this compound.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -CHCl₂ | 65-85 |
| C=O | 165-175 |
| -OCH₃ | ~52 |
| Aromatic C-H | 125-135 |
| Aromatic C-Cl | 130-140 |
| Aromatic C-COOCH₃ | 130-140 |
Advanced 2D NMR Techniques for Structural Confirmation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, advanced 2D NMR techniques are employed. These experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide correlations between protons and carbons.
HSQC would show direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signal of the dichloromethyl group to its corresponding carbon signal and the methyl protons to the methyl carbon.
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Characteristic Functional Group Vibrations (e.g., Carbonyl Stretches)
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.
The most prominent feature would be the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group. docbrown.info For conjugated esters like methyl benzoate, this peak typically appears in the range of 1715-1730 cm⁻¹. brainly.com The conjugation with the benzene (B151609) ring slightly lowers the frequency compared to a non-conjugated ester. brainly.com
Other significant vibrations include:
C-O stretching: The ester group will also exhibit C-O stretching bands. These are usually two strong bands, one for the C-O-C asymmetric stretch and one for the symmetric stretch, appearing in the 1000-1300 cm⁻¹ region. brainly.com
C-H stretching: Aromatic C-H stretching vibrations are typically observed as weak to medium bands in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching of the methyl group will appear around 2850-2960 cm⁻¹. brainly.com The C-H stretch of the dichloromethyl group would likely be found in a similar region.
C-Cl stretching: The stretching vibrations of the carbon-chlorine bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Aromatic C=C bending: Characteristic C=C bending vibrations for the substituted benzene ring will be present in the 1400-1600 cm⁻¹ range. brainly.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1715-1730 |
| Ester (C-O) | Stretch | 1000-1300 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
| Carbon-Chlorine (C-Cl) | Stretch | 600-800 |
| Aromatic C=C | Bend | 1400-1600 |
Application of ATR-IR and FTIR Methods
Modern infrared spectroscopy often utilizes Fourier Transform Infrared (FTIR) spectrometers, which offer higher resolution and signal-to-noise ratios compared to older dispersive instruments. nist.gov The Attenuated Total Reflectance (ATR) sampling technique is also commonly employed. ATR-IR allows for the direct analysis of solid or liquid samples with minimal preparation, making it a convenient and efficient method. nih.gov The application of FTIR-ATR would provide a high-quality spectrum of this compound, clearly resolving the characteristic absorption bands discussed above and facilitating its identification. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound.
Computational Chemistry and Theoretical Reaction Studies
Prediction of Reactivity and Selectivity
The prediction of how and where a molecule will react is a primary goal of computational chemistry. For a molecule like Methyl 2-(dichloromethyl)benzoate, these predictions would focus on the interplay of the dichloromethyl group and the methyl ester group on the benzene (B151609) ring. Theoretical studies can elucidate the electronic and steric factors that govern the molecule's reactivity.
Regioselectivity Predictions based on Theoretical Studies
Regioselectivity refers to the preference of a chemical reaction to occur at one position of a molecule over another. In the case of electrophilic or nucleophilic aromatic substitution reactions involving this compound, theoretical studies can predict the most likely site of reaction.
Several computational methods are employed to predict the regioselectivity of reactions on aromatic systems. acs.org A common approach involves analyzing the electronic properties of the molecule. For instance, the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the most nucleophilic or electrophilic sites. acs.org
A prominent method for predicting the regioselectivity of electrophilic aromatic substitution is the calculation of proton affinities for the different aromatic carbon atoms. rsc.orgnih.gov The site with the highest proton affinity, corresponding to the most stable protonated intermediate (a σ-complex or Wheland intermediate), is often the most probable site for electrophilic attack. rsc.orgnih.gov This approach has been successfully applied to a wide range of heteroaromatic systems using semiempirical methods like PM3 and, more recently, with tight-binding density functional theory (DFT) methods such as GFN1-xTB. nih.govchemrxiv.org
While specific data for this compound is not available, studies on related dichlorinated benzoate (B1203000) derivatives provide a blueprint for how such an analysis would be conducted. For example, in a study on methyl 2,5-dichlorobenzoate (B1240473), theoretical calculations of the potential energy surfaces for the fragmentation of its radical anion showed that the ortho-position relative to the ester group had a lower activation energy for cleavage, explaining the observed regioselectivity in SRN1 reactions. This type of analysis, which evaluates the stability of reaction intermediates and transition states, is a powerful predictive tool.
Another approach involves the use of calculated NMR chemical shifts. A correlation has been observed between the lowest predicted 13C and/or 1H chemical shifts of a heterocycle and the regiochemical outcome of halogenation reactions in a significant number of cases. acs.org For more complex cases, analysis of the HOMO orbitals obtained from DFT calculations can provide a more accurate prediction. acs.org
Stereoselectivity Predictions and Modeling
Stereoselectivity is the preferential formation of one stereoisomer over others. numberanalytics.commasterorganicchemistry.com While the dichloromethyl group of this compound does not itself contain a stereocenter, reactions involving this group or other parts of the molecule could potentially create new stereocenters. Computational modeling is instrumental in predicting which stereoisomer is likely to be the major product.
Theoretical models can be used to calculate the energies of the different transition states that lead to the various stereoisomeric products. deepdyve.com According to the Curtin-Hammett principle, the ratio of the products is determined by the difference in the free energies of these transition states. numberanalytics.com
Computational methods, particularly DFT, are widely used to model the three-dimensional structures of these transition states. numberanalytics.com By analyzing the steric and electronic interactions within each transition state, chemists can understand the origin of the stereoselectivity. deepdyve.comnumberanalytics.com For example, a model might reveal that one transition state is lower in energy due to reduced steric hindrance or more favorable orbital overlap, thus leading to the preferential formation of the corresponding stereoisomer.
In the absence of specific studies on this compound, the general principles of stereoselectivity modeling would apply. This would involve:
Identifying all possible stereoisomeric products of a given reaction.
Proposing plausible reaction mechanisms leading to each stereoisomer.
Computationally modeling the transition state for each pathway.
Calculating the relative free energies of these transition states to predict the product distribution.
These computational tools provide invaluable a priori information that can guide the design of stereoselective syntheses. numberanalytics.com
Derivatization, Analogues, and Applications in Organic Synthesis
Methyl 2-(dichloromethyl)benzoate as a Versatile Synthetic Building Block
This compound is a valuable and versatile synthetic building block in organic chemistry. Its utility stems from the presence of multiple reactive sites: the dichloromethyl group, the ester functionality, and the aromatic ring. These features allow for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules. The dichloromethyl group, in particular, serves as a masked aldehyde or carboxylic acid function, providing a strategic advantage in multi-step syntheses.
The closely related derivative, methyl 2-formylbenzoate (B1231588), which is readily prepared from this compound, is recognized as a significant bioactive precursor for compounds with a variety of pharmacological activities, including antifungal, antihypertensive, anticancer, and antiviral properties. researchgate.net This highlights the importance of this compound as a raw material for the preparation of medicinally relevant products. researchgate.net Its synthetic versatility allows for the construction of diverse molecular architectures, from simple substituted benzoates to complex heterocyclic systems.
Functional Group Transformations of the Dichloromethyl Moiety
The dichloromethyl group is the most reactive site on this compound and can be readily converted into a variety of other functional groups.
Conversion to Aldehydes (e.g., Methyl 2-formylbenzoate)
The hydrolysis of the dichloromethyl group to an aldehyde is a common and important transformation. This reaction is typically carried out under aqueous conditions, often with the aid of a base or acid catalyst, to afford methyl 2-formylbenzoate. This conversion effectively unmasks the aldehyde functionality, which can then participate in a vast array of subsequent reactions.
Methyl 2-formylbenzoate, also known as methyl o-formylbenzoate or 2-carbomethoxybenzaldehyde, is a key intermediate in its own right. researchgate.netnih.gov For instance, it can be synthesized from 2-carboxybenzaldehyde (B143210) by esterification with methanol (B129727) or iodomethane (B122720) in the presence of a base like potassium carbonate. chemicalbook.com
| Reactants | Reagents and Conditions | Product | Yield | Reference |
| 2-Carboxybenzaldehyde, Iodomethane | Potassium carbonate, Acetone, 20-56°C | Methyl 2-formylbenzoate | 100% | chemicalbook.comarkat-usa.org |
Synthesis of Carboxylic Acids
The dichloromethyl group can be oxidized to a carboxylic acid moiety. This transformation is analogous to the oxidation of other benzylic halides. For example, benzyl (B1604629) chlorides can be directly oxidized to the corresponding benzoic acids using reagents like 30% hydrogen peroxide with a sodium tungstate (B81510) catalyst and a phase-transfer agent. organic-chemistry.org Applying this to this compound would yield 2-(methoxycarbonyl)benzoic acid. Subsequent hydrolysis of the ester group, for instance by heating with sodium hydroxide (B78521) in a methanol/water mixture, would then produce phthalic acid (benzene-1,2-dicarboxylic acid). chemspider.com
Introduction of Diverse Functional Groups (e.g., nitrogenous, sulfur-containing)
The two chlorine atoms of the dichloromethyl group can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.
Nitrogenous Functional Groups: The reaction with nitrogen-based nucleophiles, such as primary amines, can lead to the formation of imines after initial substitution and subsequent elimination/hydrolysis. These intermediates can then be used to construct nitrogen-containing heterocycles. For example, methyl 2-formylbenzoate reacts with primary amines and thiols in a one-pot procedure to yield 3-[alkyl(aryl)thio]isoindolinones, incorporating a nitrogen atom into a new ring system. researchgate.net The reaction of dichloromethane (B109758) with various amines has been shown to proceed via an S_N2 mechanism, which suggests that the benzylic carbons of this compound would be susceptible to nucleophilic attack by amines. scispace.com
Sulfur-Containing Functional Groups: Sulfur nucleophiles are particularly effective in reacting with compounds like this compound. Thiols (mercaptans) are more powerful nucleophiles than their alcohol counterparts. organic-chemistry.org The reaction of thiols with the dichloromethyl group can lead to the formation of dithioacetals. These reactions are significant as they introduce sulfur-containing moieties that are prevalent in many biologically active molecules. nih.gov For instance, the reaction of methyl 2,5-dichlorobenzoate (B1240473) with sulfur-centered nucleophiles like thiophenol has been studied, demonstrating the feasibility of such substitutions on the benzene (B151609) ring. researchgate.net A similar reactivity is expected at the more labile dichloromethyl position.
Synthesis of Advanced Organic Scaffolds
The functional group handles on this compound and its derivatives make it an excellent starting point for the construction of more complex molecular frameworks, particularly heterocyclic compounds.
Construction of Heterocyclic Compounds
The aldehyde derivative, methyl 2-formylbenzoate, is a widely used precursor for the synthesis of various fused heterocyclic systems.
Phthalazinones: These bicyclic heteroaromatic compounds, which exhibit a broad range of biological activities including anticancer and anti-inflammatory properties, can be synthesized from methyl 2-formylbenzoate or its corresponding acid. arkat-usa.org For example, the condensation of 2-carboxybenzaldehyde with phenylhydrazine (B124118) in the presence of ammonium (B1175870) chloride in methanol at room temperature yields 2-phenylphthalazin-1(2H)-one. arkat-usa.org This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization. arkat-usa.org Phthalazinone derivatives have also been synthesized from hydrazine (B178648) derivatives and are evaluated for their cytotoxic activities. nih.gov
| Reactants | Reagents and Conditions | Product | Yield | Reference |
| 2-Carboxybenzaldehyde, Phenyl hydrazine hydrochloride | Ammonium chloride, Methanol, Room temperature, 4.5-6 h | 2-Phenylphthalazin-1(2H)-one | 80-94% | arkat-usa.org |
Quinazolines: Quinazoline and its derivatives are another class of medicinally important heterocycles. researchgate.netopenmedicinalchemistryjournal.com Their synthesis can be achieved starting from derivatives of this compound. For instance, various synthetic strategies for quinazolines involve the use of 2-aminobenzylamines or 2-aminobenzamides, which can be conceptually derived from the subject compound. organic-chemistry.org A more direct approach involves the tandem three-component reaction of a heteroaromatic amine, methyl 2-formylbenzoate, and an isonitrile, which leads to the formation of quinoline-based tetracycles. researchgate.net
These examples underscore the strategic importance of this compound as a precursor in synthetic methodologies aimed at producing complex and biologically relevant heterocyclic scaffolds.
Preparation of Complex Aromatic Derivatives
The dichloromethyl group can be considered a masked aldehyde functionality. Hydrolysis of this group under acidic or basic conditions would yield Methyl 2-formylbenzoate, a versatile intermediate for the synthesis of a wide array of complex aromatic and heterocyclic compounds. semanticscholar.orgnumberanalytics.comallen.inmychemblog.comscienceinfo.com For instance, the resulting aldehyde can undergo condensation reactions with various nucleophiles, including amines and active methylene (B1212753) compounds, to form Schiff bases, enamines, and other valuable intermediates.
Furthermore, the dichloromethyl group itself can participate in reactions that lead to the formation of new carbon-carbon and carbon-heteroatom bonds. For example, in reactions analogous to the Reimer-Tiemann reaction, the dichloromethyl group could be involved in electrophilic aromatic substitution on another aromatic ring, leading to the formation of diarylmethane derivatives. numberanalytics.comallen.inmychemblog.comscienceinfo.com The reactivity of the dichloromethyl group is also comparable to that of other gem-dihaloalkanes, which are known to undergo reactions with nucleophiles to form a variety of products.
The synthesis of heterocyclic compounds is another area where this compound could serve as a valuable precursor. Following its conversion to Methyl 2-formylbenzoate, a plethora of synthetic routes become accessible. For example, reaction with hydrazines could yield pyridazinone derivatives, while condensation with β-ketoesters could lead to the formation of various substituted heterocycles. The literature on the synthesis of heterocycles from ortho-substituted benzaldehydes provides a rich source of potential transformations. st-andrews.ac.ukorganic-chemistry.orgnih.govsemanticscholar.org
Involvement in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govresearchgate.net While there is no direct literature on the participation of this compound in MCRs, its potential can be inferred from the reactivity of related compounds.
Upon hydrolysis to Methyl 2-formylbenzoate, this compound could readily participate in well-established MCRs such as the Ugi and Passerini reactions. nih.gov In a hypothetical Ugi-type reaction, the aldehyde could react with an amine, an isocyanide, and a carboxylic acid to generate a complex α-acylamino carboxamide derivative.
Moreover, the dichloromethyl group itself could potentially be a reactive component in novel MCRs. Gem-dihalo compounds are known to generate carbenes or carbene equivalents, which can then undergo cycloaddition reactions. nih.govresearchgate.net It is conceivable that under appropriate conditions, this compound could react with multiple components in a cascade process to afford highly functionalized aromatic products.
Enzymatic Biotransformations of Benzoate (B1203000) Esters
The use of enzymes in organic synthesis offers significant advantages in terms of selectivity and sustainability. The enzymatic transformation of benzoate esters has been a subject of considerable study, providing insights into how this compound might behave in a biocatalytic setting. rsc.orgchempedia.infosemanticscholar.orgnih.gov
Enzymatic Dihydroxylation and Regioselectivity Investigations
Arene dioxygenase enzymes are known to catalyze the cis-dihydroxylation of aromatic rings, producing valuable chiral synthons. rsc.orgchempedia.inforsc.org Studies on a variety of substituted benzoate esters have shown that the position of dihydroxylation is influenced by the nature and position of the substituents on the aromatic ring. rsc.org For this compound, the electronic and steric properties of the dichloromethyl and methyl ester groups would direct the regioselectivity of the enzymatic dihydroxylation.
Based on studies of other ortho-substituted benzoates, it is likely that dihydroxylation would occur at the 3,4- or 5,6-positions of the benzene ring. The electron-withdrawing nature of both the ester and the dichloromethyl group would influence the electron density of the aromatic ring and thus its susceptibility to enzymatic oxidation.
Table 1: Predicted Regioselectivity of Enzymatic Dihydroxylation of Substituted Benzoate Esters
| Substrate | Predicted Major Dihydroxylation Product(s) | Rationale |
| Methyl benzoate | cis-2,3-Dihydroxy-methyl benzoate | Unsubstituted ring allows for oxidation at the 2,3-position. |
| Methyl 2-chlorobenzoate | Mixture of 3,4- and 5,6-dihydroxy isomers | The ortho-chloro substituent directs oxidation to the adjacent and para positions. |
| This compound | Mixture of 3,4- and 5,6-dihydroxy isomers | The ortho-dichloromethyl group is expected to exert a similar directing effect to a chloro substituent, with steric factors also playing a role. |
This table is predictive and based on analogous reactions, as direct enzymatic dihydroxylation data for this compound is not available.
Stereochemical Outcome of Biocatalytic Reactions
A key feature of enzymatic reactions is their high stereoselectivity. In the case of enzymatic dihydroxylation, the resulting cis-diols are often produced with high enantiomeric excess. rsc.org The absolute stereochemistry of the diol products is determined by the specific enzyme used and the structure of the substrate. For benzoate esters, the chirality of the resulting diols has been well-established in many cases. rsc.org It is expected that the enzymatic dihydroxylation of this compound would also proceed with high stereoselectivity, yielding a chiral diol that could be a valuable building block for asymmetric synthesis.
Development of Functional Analogues and Structure-Reactivity Relationship Studies
The development of functional analogues of this compound and the study of their structure-reactivity relationships can provide valuable insights for designing molecules with specific properties. By systematically varying the substituents on the aromatic ring and modifying the ester group, it is possible to fine-tune the electronic and steric properties of the molecule and thus its reactivity in both chemical and enzymatic transformations. semanticscholar.orgtandfonline.com
For example, introducing electron-donating or electron-withdrawing groups at different positions on the benzene ring would alter the reactivity of the dichloromethyl group and influence the regioselectivity of aromatic substitution reactions. Similarly, changing the ester group from methyl to other alkyl or aryl groups could impact the rate and selectivity of enzymatic hydrolysis or other transformations.
Table 2: Proposed Functional Analogues of this compound and Their Potential Reactivity
| Analogue | Proposed Change | Expected Impact on Reactivity |
| Methyl 4-amino-2-(dichloromethyl)benzoate | Introduction of an electron-donating amino group | Increased reactivity of the aromatic ring towards electrophilic substitution. |
| Methyl 4-nitro-2-(dichloromethyl)benzoate | Introduction of an electron-withdrawing nitro group | Decreased reactivity of the aromatic ring towards electrophilic substitution. |
| Ethyl 2-(dichloromethyl)benzoate | Change of the ester group to ethyl | Potential for altered rates in enzymatic reactions due to different steric and electronic properties. |
| 2-(Dichloromethyl)benzoic acid | Hydrolysis of the methyl ester | Increased water solubility and potential for different reactivity in biological systems. |
This table presents hypothetical analogues and their predicted reactivity based on general principles of organic chemistry and structure-activity relationships, as specific studies on these analogues are not available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
